molecular formula C11H15NO4S B2386582 3-[Methyl(propan-2-yl)sulfamoyl]benzoic acid CAS No. 747411-03-6

3-[Methyl(propan-2-yl)sulfamoyl]benzoic acid

Cat. No.: B2386582
CAS No.: 747411-03-6
M. Wt: 257.3
InChI Key: BBDQQBLOJJWZAF-UHFFFAOYSA-N
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Description

3-[Methyl(propan-2-yl)sulfamoyl]benzoic acid is a chemical compound with the molecular formula C11H15NO4S and a molecular weight of 257.31 g/mol . It is characterized by the presence of a benzoic acid core substituted with a methyl(propan-2-yl)sulfamoyl group. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Methyl(propan-2-yl)sulfamoyl]benzoic acid typically involves the reaction of benzoic acid derivatives with sulfonamide reagents. One common method involves the reaction of 3-aminobenzoic acid with isopropyl methyl sulfonamide under specific conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like methanol or ethanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

3-[Methyl(propan-2-yl)sulfamoyl]benzoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

3-[Methyl(propan-2-yl)sulfamoyl]benzoic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-[Methyl(propan-2-yl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biological processes, making the compound useful in studying enzyme functions and developing new therapeutic agents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[Methyl(propan-2-yl)sulfamoyl]benzoic acid is unique due to its specific combination of a methyl(propan-2-yl)sulfamoyl group with a benzoic acid core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

3-[methyl(propan-2-yl)sulfamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4S/c1-8(2)12(3)17(15,16)10-6-4-5-9(7-10)11(13)14/h4-8H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBDQQBLOJJWZAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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